REACTION_CXSMILES
|
Cl.Cl[CH2:3][CH2:4][NH:5][CH2:6][CH2:7]Cl.[F:9][C:10]1[CH:11]=[C:12]([CH:14]=[C:15]([F:17])[CH:16]=1)[NH2:13].C(=O)([O-])[O-].[K+].[K+]>CCCCO>[F:9][C:10]1[CH:11]=[C:12]([N:13]2[CH2:7][CH2:6][NH:5][CH2:4][CH2:3]2)[CH:14]=[C:15]([F:17])[CH:16]=1 |f:0.1,3.4.5|
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Name
|
|
Quantity
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2.07 g
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Type
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reactant
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Smiles
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Cl.ClCCNCCCl
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Name
|
|
Quantity
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1.5 g
|
Type
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reactant
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Smiles
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FC=1C=C(N)C=C(C1)F
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Name
|
|
Quantity
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20 mL
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Type
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solvent
|
Smiles
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CCCCO
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Name
|
|
Quantity
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1.61 g
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Type
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reactant
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Smiles
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C([O-])([O-])=O.[K+].[K+]
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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After the resulting solution was refluxed for 48 h
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Duration
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48 h
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Type
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TEMPERATURE
|
Details
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After being refluxed for another 24 h
|
Duration
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24 h
|
Type
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TEMPERATURE
|
Details
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the reaction mixture was cooled
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Type
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CUSTOM
|
Details
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partitioned between water and CHCl3
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Type
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EXTRACTION
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Details
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the aqueous layer was extracted with CHCl3
|
Type
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WASH
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Details
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The combined organic layer was washed with water
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
|
Type
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CUSTOM
|
Details
|
evaporated to dryness
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Type
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ADDITION
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Details
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Et2O and 1 N HCl/EtOH were added to the residue
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Type
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FILTRATION
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Details
|
the precipitate was filtered
|
Type
|
CUSTOM
|
Details
|
to give TC-IV-174 (1.17 g, 30%) as a white solid
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Name
|
|
Type
|
|
Smiles
|
FC=1C=C(C=C(C1)F)N1CCNCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |